molecular formula C9H11N3O3S B8632439 3-Propyl-2lambda~6~-pyrido[2,3-c][1,2,6]thiadiazine-2,2,4(1H,3H)-trione CAS No. 57941-95-4

3-Propyl-2lambda~6~-pyrido[2,3-c][1,2,6]thiadiazine-2,2,4(1H,3H)-trione

Cat. No. B8632439
Key on ui cas rn: 57941-95-4
M. Wt: 241.27 g/mol
InChI Key: XGBZOKQTOODHDG-UHFFFAOYSA-N
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Patent
US04129734

Procedure details

Methyl 2-(((n-propylamino)sulfonyl)amino)-3-pyridinecarboxylate (15.7 grams; 0.057 mole), 95 ml of water and 10.5 ml of 50 percent aqueous sodium hydroxide were mixed and the resulting reaction mixture stirred for about 11/4 hours at ambient temperatures. The reaction mixture was extracted with two -- 50 ml portions of methylene chloride and one -- 50 ml portion of ether to remove impurities. The aqueous layer was separated from the organic layer and acidified to a pH of about 4.5 with concentrated hydrochloric acid. The solution was filtered and the filtrate acidified to a pH of about 1. The resulting product precipitate was recovered by filtration, dissolved in acetone and the solution filtered and dried with magnesium sulfate. The mixture was again filtered and the filtrate reduced in vacuo to obtain the title compound as a yellow powder having a melting point of 208° C.-210° C.
Name
Methyl 2-(((n-propylamino)sulfonyl)amino)-3-pyridinecarboxylate
Quantity
15.7 g
Type
reactant
Reaction Step One
Quantity
10.5 mL
Type
reactant
Reaction Step One
Name
Quantity
95 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([NH:4][S:5]([NH:8][C:9]1[C:14]([C:15]([O:17]C)=O)=[CH:13][CH:12]=[CH:11][N:10]=1)(=[O:7])=[O:6])[CH2:2][CH3:3].[OH-].[Na+]>O>[CH2:1]([N:4]1[S:5](=[O:7])(=[O:6])[NH:8][C:9]2[N:10]=[CH:11][CH:12]=[CH:13][C:14]=2[C:15]1=[O:17])[CH2:2][CH3:3] |f:1.2|

Inputs

Step One
Name
Methyl 2-(((n-propylamino)sulfonyl)amino)-3-pyridinecarboxylate
Quantity
15.7 g
Type
reactant
Smiles
C(CC)NS(=O)(=O)NC1=NC=CC=C1C(=O)OC
Name
Quantity
10.5 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
95 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
stirred for about 11/4 hours at ambient temperatures
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the resulting reaction mixture
EXTRACTION
Type
EXTRACTION
Details
The reaction mixture was extracted with two
CUSTOM
Type
CUSTOM
Details
50 ml portions of methylene chloride and one -- 50 ml portion of ether to remove impurities
CUSTOM
Type
CUSTOM
Details
The aqueous layer was separated from the organic layer
FILTRATION
Type
FILTRATION
Details
The solution was filtered
FILTRATION
Type
FILTRATION
Details
The resulting product precipitate was recovered by filtration
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in acetone
FILTRATION
Type
FILTRATION
Details
the solution filtered
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with magnesium sulfate
FILTRATION
Type
FILTRATION
Details
The mixture was again filtered

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(CC)N1C(C2=C(NS1(=O)=O)N=CC=C2)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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